Fluvoxamine

Description

This compound is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor. Though it is in the same class as other SSRI drugs, it is most often used to treat obsessive-compulsive disorder. This compound has been in use in clinical practice since 1983 and has a clinical trial database comprised of approximately 35,000 patients. It was launched in the US in December 1994 and in Japan in June 1999. As of the end of 1995, more than 10 million patients worldwide have been treated with this compound.

This compound is a Serotonin Reuptake Inhibitor. The mechanism of action of this compound is as a Serotonin Uptake Inhibitor.

This compound is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of obsessive-compulsive disorder. This compound therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

This compound is a 2-aminoethyl oxime ether of aralkylketones, with antidepressant, antiobsessive-compulsive, and anxiolytic properties. This compound, chemically unrelated to other selective serotonin reuptake inhibitors, selectively blocks serotonin reuptake by inhibiting the serotonin reuptake pump at the presynaptic neuronal membrane. This increases serotonin levels within the synaptic cleft, prolongs serotonergic transmission and decreased serotonin turnover, thereby leading to antidepressant, anxiolytic and antiobsessive-compulsive effects. This compound shows no significant affinity for histaminergic, alpha or beta adrenergic, muscarinic, or dopaminergic receptors in vitro.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 4 approved and 12 investigational indications. This drug has a black box warning from the FDA.

This compound is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor. Though it is in the same class as other SSRI drugs, it is most often used to treat obsessive-compulsive disorder. this compound has been in use in clinical practice since 1983 and has a clinical trial database comprised of approximately 35,000 patients. It was launched in the US in December 1994 and in Japan in June 1999. As of the end of 1995, more than 10 million patients worldwide have been treated with this compound.

A selective serotonin reuptake inhibitor that is used in the treatment of DEPRESSION and a variety of ANXIETY DISORDERS.

See also: this compound Maleate (active moiety of).

Structure

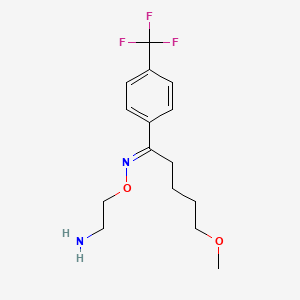

2D Structure

Propriétés

IUPAC Name |

2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61718-82-9 (maleate) | |

| Record name | Fluvoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044002 | |

| Record name | Fluvoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54739-18-3 | |

| Record name | Fluvoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluvoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-4’-(triflluoromethyl)valerophenone(E)-O-(2-aminoethyl) oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4L1XPO44W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120-121.5 °C | |

| Record name | Fluvoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Fluvoxamine's Molecular Mechanisms Beyond SERT Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is well-established for its efficacy in treating major depressive disorder and obsessive-compulsive disorder. Its primary therapeutic action is attributed to the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, a growing body of evidence reveals that this compound's pharmacological profile extends significantly beyond SERT inhibition. This technical guide provides an in-depth exploration of these auxiliary mechanisms, with a focus on its potent agonism at the sigma-1 receptor (S1R), its profound anti-inflammatory effects through cytokine modulation, its role in mitigating endoplasmic reticulum (ER) stress, and its influence on melatonin metabolism. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals seeking to understand the multifaceted actions of this compound.

Quantitative Binding Affinity and Enzyme Inhibition Data

This compound's interaction with various molecular targets has been quantified through in vitro assays. The following tables summarize the key binding affinities (Ki) and inhibitory constants (IC50) that define this compound's pharmacological profile beyond its primary target, the serotonin transporter.

Table 1: this compound Receptor Binding Affinities

| Target | Radioligand | Species/Tissue | Assay Type | Ki (nM) | Reference(s) |

| Sigma-1 Receptor (S1R) | --INVALID-LINK---pentazocine | Guinea Pig Brain | Radioligand Binding | 36 | [1] |

| Serotonin Transporter (SERT) | [3H]paroxetine | Human Platelets | Radioligand Binding | 4.0 | [1] |

| Sigma-2 Receptor (S2R) | [3H]DTG | Rat Liver | Radioligand Binding | 6187 |

Lower Ki values indicate higher binding affinity.

Table 2: this compound Enzyme Inhibition Constants

| Enzyme | Substrate/Reaction | System | Ki (µM) | Reference(s) |

| CYP1A2 | 6-hydroxymelatonin formation | Human Liver Microsomes | 0.02 | [2][3] |

| CYP2C19 | N-acetylserotonin formation | Human Liver Microsomes | 0.05 |

Lower Ki values indicate more potent inhibition.

Sigma-1 Receptor (S1R) Agonism: A Key Secondary Mechanism

This compound is a potent agonist at the S1R, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). This interaction is increasingly recognized as a significant contributor to this compound's therapeutic effects, including its antidepressant, anxiolytic, and potential neuroprotective properties.

S1R Signaling Pathways

Activation of S1R by this compound initiates a cascade of intracellular signaling events that modulate neuronal function and resilience. Upon binding, this compound causes the dissociation of S1R from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), allowing S1R to interact with various downstream effectors.

Experimental Protocol: Radioligand Binding Assay for S1R

This protocol outlines the determination of this compound's binding affinity for the S1R using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the S1R.

Materials:

-

Membrane Preparation: Guinea pig brain membrane homogenates expressing S1R.

-

Radioligand: --INVALID-LINK---pentazocine, a selective S1R agonist.

-

Test Compound: this compound maleate.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation (approximately 100-200 µg of protein), a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of haloperidol.

-

Incubate at 37°C for 90 minutes.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific --INVALID-LINK---pentazocine binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anti-Inflammatory Effects and Cytokine Modulation

This compound exhibits significant anti-inflammatory properties by modulating the production of various cytokines. This action is, at least in part, mediated by its agonism at the S1R, which can regulate inflammatory signaling pathways.

Table 3: In Vitro Effects of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | Cell Line | This compound Concentration | Effect | Reference(s) |

| COX-2 mRNA | U937 | 10⁻⁶ M | Significant Decrease | |

| iNOS mRNA | U937 | 10⁻⁷ M - 10⁻⁶ M | Significant Decrease | |

| COX-2 Protein | U937 | 10⁻⁸ M - 10⁻⁶ M | Significant Decrease |

Table 4: In Vivo Effects of this compound on Cytokine mRNA Levels in a Rat Model of Parkinson's Disease

| Cytokine | Treatment | Effect on mRNA Levels | Reference(s) |

| IL-1β | This compound | Down-regulated | |

| IL-6 | This compound | Down-regulated | |

| TNF-α | This compound | Down-regulated | |

| IL-10 | This compound | Up-regulated | |

| TGF-β | This compound | Up-regulated |

Experimental Protocol: Measurement of Cytokine Levels by ELISA

This protocol describes a general method for quantifying cytokine concentrations in cell culture supernatants following treatment with this compound.

Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Cell Line: Human U937 macrophages or murine RAW 264.7 macrophages.

-

Stimulant: Lipopolysaccharide (LPS).

-

Test Compound: this compound maleate.

-

ELISA Kit: Commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10).

-

96-well microplates.

-

Plate reader.

Procedure:

-

Cell Culture and Treatment: Plate macrophages in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Adding the collected supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

Data Analysis: Measure the absorbance of the colored product using a plate reader. Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Attenuation of Endoplasmic Reticulum (ER) Stress

This compound has been shown to alleviate ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This protective effect is linked to its S1R agonism and its ability to modulate the unfolded protein response (UPR).

Modulation of the Unfolded Protein Response (UPR)

The UPR is a cellular stress response that is activated to restore ER homeostasis. Three key sensor proteins initiate the UPR: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). This compound can attenuate the UPR by reducing the activation of these sensors.

Experimental Protocol: Western Blotting for ER Stress Markers

This protocol provides a method for assessing the effect of this compound on the expression of key ER stress markers in a neuronal cell line.

Objective: To determine the effect of this compound on the protein levels of IRE1, PERK, and ATF6 in SH-SY5Y neuroblastoma cells under conditions of ER stress.

Materials:

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

ER Stress Inducer: Tunicamycin or thapsigargin.

-

Test Compound: this compound maleate.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Rabbit anti-IRE1, rabbit anti-PERK, rabbit anti-ATF6, and a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Culture SH-SY5Y cells and treat with an ER stress inducer in the presence or absence of this compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Influence on Melatonin Metabolism

This compound has been shown to increase circulating levels of melatonin. This effect is not due to increased synthesis but rather to the inhibition of the cytochrome P450 enzymes responsible for its metabolism, primarily CYP1A2 and, to a lesser extent, CYP2C19.

Experimental Protocol: In Vitro Melatonin Metabolism Assay

This protocol describes an in vitro method to assess the inhibitory effect of this compound on melatonin metabolism using human liver microsomes.

Objective: To determine the inhibitory constant (Ki) of this compound on the CYP1A2- and CYP2C19-mediated metabolism of melatonin.

Materials:

-

Enzyme Source: Pooled human liver microsomes.

-

Substrate: Melatonin.

-

Cofactor: NADPH regenerating system.

-

Test Compound: this compound maleate.

-

Positive Control Inhibitors: Furafylline (for CYP1A2) and a selective CYP2C19 inhibitor.

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Incubation: In microcentrifuge tubes, pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor in the incubation buffer.

-

Initiate Reaction: Add melatonin and the NADPH regenerating system to start the metabolic reaction.

-

Incubate at 37°C for a specified time.

-

Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of melatonin metabolites (e.g., 6-hydroxymelatonin and N-acetylserotonin) using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the IC50 value and subsequently the Ki value using appropriate enzyme kinetic models.

Conclusion

The pharmacological actions of this compound are more complex and nuanced than its classification as a mere SERT inhibitor would suggest. Its potent agonism at the sigma-1 receptor, coupled with its significant anti-inflammatory, ER stress-reducing, and melatonin-modulating effects, positions it as a unique therapeutic agent with a broad spectrum of potential applications. A thorough understanding of these non-SERT-mediated mechanisms is crucial for the rational design of future clinical trials and the development of novel therapeutics that target these pathways. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to further elucidating the intricate molecular pharmacology of this compound and its potential to treat a range of neuropsychiatric and inflammatory disorders.

References

- 1. This compound alleviates ER stress via induction of Sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of this compound and other antidepressants on the biotransformation of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Differential Effects of this compound and Other Antidepressants on the Biotransformation of Melatonin | Semantic Scholar [semanticscholar.org]

Fluvoxamine's Interaction with the Sigma-1 Receptor: A Technical Guide to Binding Affinity and Intracellular Signaling

For Immediate Release

This technical guide provides a comprehensive analysis of the binding characteristics and functional consequences of fluvoxamine's interaction with the sigma-1 receptor (σ1R). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

This compound, a selective serotonin reuptake inhibitor (SSRI), is also a potent agonist at the sigma-1 receptor.[1][2] This interaction is increasingly recognized as a significant contributor to its therapeutic effects, extending beyond its impact on serotonergic neurotransmission.[1][3] Understanding the precise nature of this binding is crucial for elucidating its full pharmacological profile and exploring its potential in various therapeutic areas.

Quantitative Binding Affinity Data

The affinity of this compound for the sigma-1 receptor has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a stronger binding interaction. Multiple studies have consistently reported a high affinity of this compound for the sigma-1 receptor.[1]

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Ki (Inhibition Constant) | 36 nM | Not Specified | Not Specified | |

| Ki (Inhibition Constant) | 36 nM | Rat Brain | Radioligand Binding | |

| Ki (Inhibition Constant) | 36 nM | Human Brain (in vivo PET study) | Radioligand Binding |

Binding Kinetics: An Area for Further Research

Experimental Protocol: Radioligand Binding Assay

The determination of this compound's binding affinity for the sigma-1 receptor is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Membrane Preparation: Homogenized tissue (e.g., guinea pig liver) or cell-line preparations expressing a high density of sigma-1 receptors.

-

Radioligand: A selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine.

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity σ1R ligand (e.g., haloperidol) to determine non-specific binding.

-

Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 8.0).

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/B).

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Workflow:

Procedure:

-

Incubation: The membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound are incubated together in the assay buffer. Control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand) are also prepared. The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a region known as the mitochondria-associated membrane (MAM). Its activation by agonists like this compound triggers a cascade of intracellular events that modulate cellular stress responses and neuronal plasticity.

Basal State and Agonist-Induced Activation

Under normal, resting conditions, the sigma-1 receptor is in a complex with the binding immunoglobulin protein (BiP), also known as GRP78. Upon binding of an agonist such as this compound, the sigma-1 receptor dissociates from BiP. This dissociation is a critical step in its activation, allowing it to interact with various client proteins and modulate downstream signaling.

References

- 1. psychiatrictimes.com [psychiatrictimes.com]

- 2. Sigma-1 Receptor Activation by this compound Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alleviates ER stress via induction of Sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by Fluvoxamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the management of obsessive-compulsive disorder (OCD) and other psychiatric conditions.[1] While its primary mechanism of action is the blockade of the serotonin transporter (SERT), a growing body of evidence reveals a more complex pharmacological profile.[1][2] this compound's engagement with the sigma-1 receptor (S1R) initiates a cascade of downstream signaling events that contribute significantly to its therapeutic effects, including the modulation of neuroinflammation, endoplasmic reticulum (ER) stress, and neuronal plasticity.[3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core molecular interactions.

Core Mechanisms of Action and Downstream Signaling

This compound's therapeutic effects are mediated through two principal mechanisms: inhibition of the serotonin transporter and agonism of the sigma-1 receptor. These actions trigger a series of downstream signaling cascades that modulate gene expression, protein function, and cellular stress responses.

Serotonin Transporter (SERT) Inhibition

As an SSRI, this compound's primary action is to block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is fundamental to its antidepressant and anxiolytic properties. The long-term therapeutic effects are believed to arise from adaptive changes in the brain, including alterations in serotonin receptor density and the modulation of downstream signaling pathways that influence neuronal activity and gene expression.

Sigma-1 Receptor (S1R) Agonism

This compound is a potent agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuroplasticity. This compound exhibits the highest affinity for S1R among all SSRIs. This interaction is responsible for a significant portion of its pharmacological effects beyond serotonin reuptake inhibition.

This compound has been shown to alleviate ER stress by attenuating the unfolded protein response (UPR). It reduces the expression of key UPR markers, including inositol-requiring enzyme 1 (IRE1), PRKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). This protective effect can shield neurons from apoptosis and promote cell survival. Furthermore, this compound can induce the expression of S1R by increasing the translation of activating transcription factor 4 (ATF4) without activating the PERK pathway.

This compound exerts potent anti-inflammatory effects, largely mediated through its agonism of S1R. It can significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). Conversely, it has been shown to increase the levels of the anti-inflammatory cytokine IL-4. This compound also inhibits the NLRP3 inflammasome, a key component of the innate immune response, and downregulates the expression of inflammatory genes including ICAM-1, VCAM-1, COX-2, and iNOS.

The interaction of this compound with S1R potentiates nerve growth factor (NGF)-induced neurite outgrowth. This effect is likely mediated through the interaction with IP3 receptors and subsequent signaling molecules. This compound also modulates the nNOS/PSD-95/NMDAR signaling pathway, which is critical for synaptic plasticity and neuronal function.

This compound can induce autophagy through the activation of the PRKAA2 pathway via CAMKK2 signaling. This process of cellular self-cleaning contributes to the clearance of aggregated proteins, such as amyloid-beta, and the inhibition of the NLRP3 inflammasome.

Quantitative Data

The following tables summarize key quantitative findings from various preclinical studies of this compound.

Table 1: Receptor Binding Affinities

| Target | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | Varies by study | |

| Sigma-1 Receptor (S1R) | 36 |

Table 2: In Vitro Anti-Inflammatory Activity

| Target | Assay System | Effect | IC50 | Reference |

| NLRP3 Inflammasome | Primary Astrocytes | Inhibition of IL-1β release | 16 nM | |

| NLRP3 Inflammasome | Primary Astrocytes | Inhibition of IL-18 release | 25.96 nM |

Table 3: In Vivo Effects on Protein Expression and Signaling

| Model | Treatment | Tissue | Protein/Pathway | Effect | Reference |

| Ketamine-induced schizophrenia model (rats) | This compound (30 mg/kg/day) | Prefrontal Cortex | IRE-1, PERK, ATF-6 | Attenuated increase | |

| Ketamine-induced schizophrenia model (rats) | This compound (30 mg/kg/day) | Prefrontal Cortex | nNOS, PSD-95, NMDAR | Mitigated inhibition | |

| 5XFAD mice (Alzheimer's model) | This compound | Hippocampus | NF-κB, GFAP, IBA1, IL-1β, TNF-α, IL-6 | Significant reduction | |

| 5XFAD mice (Alzheimer's model) | This compound | Hippocampus | Autophagy proteins | Increased expression | |

| Endotoxin-induced neuroinflammation (rats) | This compound (50 mg/kg) | Brain Cortex, Cerebellum, Hippocampus | GPX-4 | Increased expression | |

| Endotoxin-induced neuroinflammation (rats) | This compound (50 mg/kg) | Brain Cortex, Cerebellum, Hippocampus | HMGB-1 | Decreased expression |

Experimental Protocols

Radioligand Binding Assay for SERT and Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) and the sigma-1 receptor.

Materials:

-

Membrane preparations from tissues or cells expressing SERT or S1R.

-

Radioligand: [3H]citalopram or [3H]paroxetine for SERT; --INVALID-LINK---pentazocine for S1R.

-

Test Compound: this compound in a range of concentrations.

-

Assay Buffer: Appropriate for the specific receptor.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparation, radioligand, and varying concentrations of this compound together in the assay buffer to allow for competitive binding.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

In Vitro NLRP3 Inflammasome Inhibition Assay

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in primary astrocytes.

Materials:

-

Primary mouse astrocytes.

-

Lipopolysaccharide (LPS).

-

ATP.

-

This compound at various concentrations (e.g., starting from 9 nM).

-

ELISA kits for IL-1β and IL-18.

Procedure:

-

Cell Culture: Culture primary astrocytes under standard conditions.

-

Priming: Prime the astrocytes with LPS to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: Treat the LPS-primed astrocytes with varying concentrations of this compound.

-

Induction: Induce NLRP3 inflammasome activation with ATP.

-

Quantification: Collect the cell culture supernatants and measure the levels of released IL-1β and IL-18 using ELISA.

-

Data Analysis: Determine the IC50 values for the inhibition of IL-1β and IL-18 release by this compound.

In Vivo Alzheimer's Disease Model

Objective: To evaluate the effect of this compound on amyloid-beta pathology and neuroinflammation in a transgenic mouse model of Alzheimer's disease.

Animal Model: 5XFAD mice.

Treatment: this compound administered for two months.

Experimental Workflow:

-

Animal Housing and Grouping: House 5XFAD mice under standard laboratory conditions and divide them into control (vehicle) and treatment (this compound) groups.

-

Drug Administration: Administer the designated treatment daily for two months.

-

Behavioral Analysis: Conduct behavioral tests to assess memory and neuromuscular coordination.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue (hippocampus).

-

Immunohistochemistry: Perform immunohistochemistry to quantify the amyloid-beta plaque load.

-

Western Blotting/ELISA: Analyze the expression of inflammatory and autophagy proteins in hippocampal lysates.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's inhibition of the Serotonin Transporter (SERT).

Caption: this compound's modulation of ER stress via the Sigma-1 Receptor.

Caption: this compound's anti-neuroinflammatory signaling pathways.

Caption: Experimental workflow for in vivo Alzheimer's disease model.

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. Sigma-1 Receptor Activation by this compound Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluvoxamine's Role in Modulating Endoplasmic Reticulum Stress: A Technical Guide

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). Chronic or unresolved ER stress is implicated in numerous pathologies, including neurodegenerative and psychiatric disorders. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has been identified as a significant modulator of ER stress, acting primarily through its high-affinity agonism of the Sigma-1 Receptor (Sig-1R), an ER-resident chaperone protein. This technical guide provides an in-depth analysis of this compound's mechanism of action on the core pathways of the UPR, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved signaling cascades for researchers, scientists, and drug development professionals.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) maintains cellular proteostasis by ensuring the correct folding and modification of a vast number of proteins. Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to ER stress.[1][2] In response, the cell initiates the UPR, a tripartite signaling pathway designed to restore homeostasis by reducing the protein load and increasing the folding capacity of the ER.[3][4] However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.[5]

The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding Immunoglobulin Protein), also known as GRP78. Upon accumulation of unfolded proteins, BiP preferentially binds to them, releasing the UPR sensors and triggering their activation.

References

- 1. Hippocampal Endoplasmic Reticulum Stress: Novel Target in PTSD Pharmacotherapy? – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. mesoscale.com [mesoscale.com]

- 3. This compound: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Fluvoxamine's Anti-Inflammatory Nexus: A Technical Guide to its Mechanisms in Neuronal and Glial Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has demonstrated significant anti-inflammatory properties within the central nervous system (CNS), independent of its canonical effects on serotonin levels. This technical guide delineates the molecular mechanisms underpinning this compound's anti-inflammatory action in neuronal and glial cells, with a focus on key signaling pathways. It provides a comprehensive summary of quantitative data from pivotal studies, detailed experimental protocols for replication and further investigation, and visual representations of the core signaling cascades and experimental workflows. This document serves as a critical resource for researchers exploring the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through its agonistic activity at the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum (ER).[1][2] This interaction initiates a cascade of downstream events that collectively dampen inflammatory responses in microglia and astrocytes.

Sigma-1 Receptor (S1R) and IRE1α-Mediated Inflammation

The S1R is a crucial regulator of the inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress.[1] Upon binding to the S1R, this compound modulates the IRE1α pathway, which is known to drive inflammation.[1] This modulation helps to mitigate the inflammatory signaling that can be triggered by ER stress, a common feature in neurodegenerative diseases.

dot

Caption: this compound's interaction with S1R modulates IRE1α-driven inflammation.

Inhibition of the NF-κB and NLRP3 Inflammasome Pathways

This compound has been shown to potently inhibit the NLRP3 inflammasome and the NF-κB signaling pathway in astrocytes.[3] It can induce autophagy, which promotes the degradation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. This inhibitory effect on the NLRP3 inflammasome, a key component of the innate immune response, is a central mechanism of this compound's anti-inflammatory action.

dot

References

- 1. This compound: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Review of Its Mechanism of Action and Its Role in COVID-19 [frontiersin.org]

- 3. This compound maleate alleviates amyloid-beta load and neuroinflammation in 5XFAD mice to ameliorate Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Fluvoxamine on mTOR Signaling in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine impacts the mammalian target of rapamycin (mTOR) signaling pathway in the brain. This document synthesizes findings from preclinical studies, detailing the molecular mechanisms, experimental evidence, and methodological considerations for researchers in neuroscience and drug development.

Introduction

This compound, a widely prescribed medication for depression and obsessive-compulsive disorder, is primarily known for its inhibition of the serotonin transporter (SERT). However, emerging evidence reveals its engagement with other intracellular targets, notably the sigma-1 receptor (S1R), which contributes to its broader pharmacological profile. A significant area of this extended activity involves the modulation of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, synaptic plasticity, and protein synthesis. Dysregulation of mTOR signaling has been implicated in various neuropsychiatric and neurological disorders, making it a key target for therapeutic intervention. This guide explores the multifaceted effects of this compound on brain mTOR signaling, with a focus on its implications for depression, neuroinflammation, and glioblastoma.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from preclinical studies investigating the effects of this compound on the mTOR signaling pathway and related molecules in the brain.

Table 1: Effects of this compound on mTOR Signaling in a Mouse Model of Depression

| Experimental Model | Brain Region | Treatment Group | Measured Parameter | Observed Effect | Citation |

| Chronic Unpredictable Mild Stress (CUMS) in Male C57BL/6J Mice | Hippocampus | CUMS + this compound | mTOR signaling cascade expression | Fully reversed the effects of CUMS | [1] |

| Chronic Unpredictable Mild Stress (CUMS) in Male C57BL/6J Mice | Prefrontal Cortex (PFC) | CUMS + this compound | mTOR signaling cascade expression | Fully reversed the effects of CUMS | [1] |

| Chronic Unpredictable Mild Stress (CUMS) in Male C57BL/6J Mice | Hippocampus & PFC | CUMS + this compound + Rapamycin | Antidepressant-like effects of this compound | Significantly prevented | [1] |

Table 2: Effects of this compound on Akt/mTOR Signaling in Glioblastoma Cells

| Experimental Model | Treatment | Measured Parameter | Observed Effect | Citation |

| Human Glioblastoma (GBM) cell lines (U87-MG) | This compound (20 or 40 μM) | Phosphorylation of Akt (S473 and T308) | Dose-dependent decrease | [2] |

| Human Glioblastoma (GBM) cell lines (U87-MG) | This compound (20 or 40 μM) | Phosphorylation of mTOR (S2448 and S2481) | Dose-dependent decrease | [2] |

| Pyrene-actin-based actin polymerization assay | This compound | Actin polymerization | Potent inhibition (IC50 ≈ 30 μM) |

Signaling Pathways and Mechanisms of Action

This compound's influence on mTOR signaling is multifaceted, involving both its canonical role as an SSRI and its distinct action as a potent S1R agonist.

Sigma-1 Receptor (S1R) Agonism and mTOR Regulation

This compound is a potent agonist of the S1R, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that plays a crucial role in cellular stress responses. S1R activation by this compound is a key mechanism for its neuroprotective and anti-inflammatory effects, which are in part mediated through the mTOR pathway.

One proposed mechanism involves the interaction of S1R with the inositol-requiring enzyme 1 (IRE1), an ER stress sensor. S1R can stabilize IRE1, modulating its endonuclease activity and influencing downstream signaling cascades that can intersect with mTOR signaling. Additionally, S1R activation has been shown to promote autophagy by activating AMPK, a negative regulator of mTOR.

Inhibition of the Akt/mTOR Pathway in Glioblastoma

In the context of glioblastoma (GBM), this compound has been shown to inhibit tumor cell invasion by suppressing the FAK (Focal Adhesion Kinase) and Akt/mTOR signaling pathways. This anti-tumor effect is linked to this compound's ability to disrupt actin polymerization. The inhibition of this pathway leads to decreased cell migration and proliferation.

Experimental Protocols

The following section provides a detailed, representative protocol for a key experiment used to assess the effects of this compound on mTOR signaling in the brain.

Western Blot Analysis of mTOR Pathway Proteins in Mouse Brain Tissue

This protocol is a generalized procedure for the extraction of proteins from the hippocampus and prefrontal cortex of mice, followed by Western blot analysis to quantify the total and phosphorylated levels of mTOR and Akt.

Materials:

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA (Bicinchoninic acid) assay kit.

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

-

Transfer Buffer: Tris base, Glycine, Methanol.

-

Membrane: PVDF (Polyvinylidene difluoride) membrane.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibodies (example dilutions, optimization required):

-

Rabbit anti-phospho-mTOR (Ser2448) (e.g., 1:1000 dilution)

-

Rabbit anti-mTOR (e.g., 1:1000 dilution)

-

Rabbit anti-phospho-Akt (Ser473) (e.g., 1:1000 dilution)

-

Rabbit anti-Akt (e.g., 1:1000 dilution)

-

Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG (1:2000-1:5000 dilution)

-

HRP-conjugated goat anti-mouse IgG (1:2000-1:5000 dilution)

-

-

Detection Reagent: ECL (Enhanced chemiluminescence) substrate.

Procedure:

-

Tissue Homogenization:

-

Dissect the hippocampus and prefrontal cortex from the mouse brain on ice.

-

Homogenize the tissue in ice-cold lysis buffer using a mechanical homogenizer.

-

Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein and the loading control (β-actin).

-

Conclusion

The evidence presented in this technical guide demonstrates that this compound's effects on the brain extend beyond serotonin reuptake inhibition to include significant modulation of the mTOR signaling pathway. In models of depression, this compound can restore stress-induced deficits in mTOR signaling in key brain regions like the hippocampus and prefrontal cortex. Conversely, in the context of glioblastoma, it inhibits the pro-survival Akt/mTOR pathway. A central mechanism for these effects appears to be this compound's potent agonism of the sigma-1 receptor, which can influence mTOR signaling through various downstream effectors.

For researchers and drug development professionals, these findings highlight the potential for repurposing this compound and for developing novel compounds that target the S1R-mTOR axis for the treatment of a range of neurological and psychiatric disorders. Further investigation is warranted to fully elucidate the quantitative dynamics of this compound's impact on mTOR signaling in different brain cell types and to translate these preclinical findings into clinical applications.

References

Unraveling the Central Nervous System Targets of Fluvoxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has been a cornerstone in the pharmacological management of obsessive-compulsive disorder (OCD) and various anxiety disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its high-affinity interaction with the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. However, a growing body of evidence reveals a more complex pharmacological profile, with significant engagement of the sigma-1 receptor, which may contribute to its unique therapeutic properties and potential applications in other neurological and psychiatric conditions. This in-depth technical guide provides a comprehensive overview of the molecular targets of this compound in the central nervous system (CNS), presenting quantitative binding data, detailed experimental protocols for target characterization, and a visual representation of the associated signaling pathways.

Primary and Secondary Molecular Targets

This compound's activity in the CNS is characterized by a high affinity for its primary target, the serotonin transporter, and a notable affinity for the sigma-1 receptor, a unique intracellular chaperone protein.[2] In contrast, it exhibits negligible affinity for a wide range of other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[3]

Quantitative Binding Affinity Data

The binding affinity of this compound for its molecular targets is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity. The following tables summarize the Kᵢ values for this compound at its primary and secondary targets, as well as its interactions with cytochrome P450 enzymes, which are crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.

Table 1: this compound Binding Affinities for Primary and Secondary CNS Targets

| Target | Species | Radioligand | Tissue/Cell Type | Kᵢ (nM) | Reference(s) |

| Serotonin Transporter (SERT) | Human | [³H]citalopram | Brain/Platelets | ~1.5 | [2][4] |

| Mouse | [³H]paroxetine | Brain | 5.52 | ||

| Sigma-1 Receptor | Human | Not Specified | Brain | 36 | |

| Rat | Not Specified | Brain | 36 |

Table 2: this compound Inhibitory Constants (Kᵢ) for Cytochrome P450 Enzymes

| Enzyme | Substrate | Kᵢ (µM) | Reference(s) |

| CYP1A2 | Phenacetin | 0.12 - 0.24 | |

| Theophylline | 0.05 - 0.29 | ||

| CYP2D6 | This compound | 2.2 | |

| CYP2C9 | Tolbutamide | 13.3 |

Experimental Protocols

The determination of this compound's binding affinities for its molecular targets is primarily achieved through in vitro radioligand binding assays. These assays measure the ability of this compound to compete with a radioactively labeled ligand for binding to the target protein.

Protocol 1: Determination of this compound Affinity for the Serotonin Transporter (SERT)

Objective: To determine the inhibition constant (Kᵢ) of this compound for the serotonin transporter using a competitive radioligand binding assay with [³H]citalopram.

Materials:

-

Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or cell membranes expressing human SERT.

-

Radioligand: [³H]citalopram (specific activity ~80 Ci/mmol).

-

Test Compound: this compound maleate.

-

Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cells by homogenization in ice-cold buffer followed by centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine in the following order:

-

Assay buffer.

-

A range of concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

A fixed concentration of [³H]citalopram (typically at or near its Kₑ value, e.g., 1 nM).

-

Membrane preparation (typically 50-100 µg of protein per well).

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add the non-specific binding control instead of this compound.

-

-

Incubation: Incubate the plates at room temperature (e.g., 20-25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., assay buffer) to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]citalopram) using non-linear regression analysis.

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: Determination of this compound Affinity for the Sigma-1 Receptor

Objective: To determine the inhibition constant (Kᵢ) of this compound for the sigma-1 receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.

Materials:

-

Membrane Preparation: Homogenized tissue rich in sigma-1 receptors (e.g., guinea pig liver) or cell membranes expressing human sigma-1 receptors.

-

Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

-

Test Compound: this compound maleate.

-

Non-specific Binding Control: A high concentration of a non-labeled sigma-1 receptor ligand (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions as described in Protocol 1.

-

Assay Setup: In a 96-well plate, combine in the following order:

-

Assay buffer.

-

A range of concentrations of this compound.

-

A fixed concentration of --INVALID-LINK---pentazocine (typically near its Kₑ value, e.g., 5 nM).

-

Membrane preparation (typically 100-200 µg of protein per well).

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add the non-specific binding control instead of this compound.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly terminate the binding reaction and wash the filters as described in Protocol 1.

-

Quantification: Measure the radioactivity as described in Protocol 1.

-

Data Analysis: Determine the IC₅₀ and calculate the Kᵢ value as described in Protocol 1.

Signaling Pathways

The therapeutic effects of this compound are mediated by its influence on distinct signaling pathways downstream of its molecular targets.

Serotonin Transporter (SERT) Inhibition Pathway

The primary mechanism of action of this compound is the blockade of SERT, a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This, in turn, leads to the activation of various postsynaptic serotonin receptors, initiating a cascade of intracellular events that are thought to underlie the antidepressant and anxiolytic effects of the drug.

Sigma-1 Receptor Agonism Pathway

This compound acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondria interface. Upon agonist binding, the sigma-1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then modulate a variety of downstream signaling pathways. This includes potentiation of nerve growth factor (NGF)-induced neurite outgrowth through pathways involving IP₃ receptors, PLC-γ, PI3K, and MAPK. This agonism is also linked to the attenuation of neuroinflammatory responses and the regulation of cellular stress, which may contribute to the neuroprotective effects of this compound.

References

- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Fluvoxamine on Neurogenesis and Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is distinguished from other drugs in its class by its potent agonist activity at the sigma-1 receptor (S1R).[1][2] This dual mechanism of action contributes to its significant effects on neurogenesis and neuronal plasticity, processes crucial for mood regulation, cognitive function, and recovery from neural injury.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms, key experimental findings, and methodologies related to this compound's impact on neural plasticity. Through its interaction with the S1R, this compound modulates critical signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), to promote neurite outgrowth, enhance cell proliferation and differentiation, and influence synaptic structure.[5] This guide summarizes the current understanding of these processes, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling cascades.

Core Mechanisms of Action

This compound's primary pharmacological action is the inhibition of the serotonin transporter (SERT), leading to increased serotonin availability in the synaptic cleft. However, its high affinity for the S1R, an intracellular chaperone protein located at the endoplasmic reticulum, is critical to its effects on neuroplasticity. S1R agonism by this compound initiates a cascade of downstream signaling events that potentiate neurotrophic factor actions and promote cell survival and growth.

Impact on Neurogenesis and Neuronal Proliferation

This compound has been shown to stimulate the proliferation and differentiation of neural stem cells (NSCs) and progenitor cells, key components of adult neurogenesis. This process is vital for learning, memory, and mood regulation.

Quantitative Data on Neurogenesis

The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound's effect on cell viability, proliferation, and differentiation.

Table 1: In Vitro Effects of this compound on Neural Stem Cells (NSCs)

| Parameter | Concentration | Result | Study Reference |

|---|---|---|---|

| NSC Viability | 1, 5, 50 nM | Significant increase in viable cells | |

| Neurosphere Formation | 1, 5, 50 nM | Significant increase in neurosphere formation | |

| Neurosphere Cell Count | 1, 5, 50 nM | Increase in the mean cell number per neurosphere | |

| Differentiation (Astrocytes) | 1 nM | ~1.08-fold increase in GFAP+ cells (p < 0.01) | |

| Differentiation (Astrocytes) | 5 nM | ~1.14-fold increase in GFAP+ cells (***p < 0.0001) |

| Differentiation (Neurons) | 5 nM | Optimal concentration for differentiation into β-III Tubulin+ cells | |

Table 2: In Vivo Effects of this compound on Hippocampal Neurogenesis

| Animal Model | Treatment | Parameter | Result | Study Reference |

|---|---|---|---|---|

| Sprague-Dawley Rats | Valproic Acid (VPA) | Ki67+ cells in Subgranular Zone (SGZ) | Significant decrease vs. control (p < 0.001) | |

| Sprague-Dawley Rats | VPA + this compound | Ki67+ cells in SGZ | Significant increase vs. VPA alone (p < 0.001) |

| Sprague-Dawley Rats | this compound alone | Ki67+ cells in SGZ | Significant increase vs. all other groups (p < 0.001) | |

Experimental Protocol: Assessing NSC Proliferation and Differentiation

This protocol outlines a typical workflow for evaluating the effects of this compound on NSCs in vitro.

Methodology:

-

NSC Culture: Neural stem cells are isolated from embryonic or adult brain tissue (e.g., hippocampus) and cultured in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to form neurospheres.

-

Treatment: Neurospheres are dissociated and plated as single cells. They are then treated with various concentrations of this compound (e.g., 0.1, 1, 5, 50, 100, 500 nM) or a vehicle control.

-

Viability Assay (MTT): Cell viability is assessed using the MTT assay. NSCs are incubated with MTT solution, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to quantify cell viability.

-

Proliferation Assay (Neurosphere Formation): The number and size of newly formed neurospheres are quantified after a set period (e.g., 7 days) to assess self-renewal and proliferation.

-

Differentiation Assay (Immunocytochemistry): To assess differentiation, growth factors are withdrawn from the medium, and cells are cultured for several days (e.g., 6 days) with this compound. Cells are then fixed and stained with antibodies against lineage-specific markers:

-

Oligodendrocytes: Myelin Basic Protein (MBP)

-

Astrocytes: Glial Fibrillary Acidic Protein (GFAP)

-

Neurons: β-III Tubulin

-

-

Quantification: The percentage of cells positive for each marker is determined by counting fluorescently labeled cells and total cells (e.g., using a nuclear counterstain like Hoechst).

Impact on Neuronal Plasticity and Signaling

This compound significantly influences neuronal plasticity by potentiating neurotrophic factor signaling, which leads to neurite outgrowth and changes in dendritic spine morphology. These structural changes are fundamental to synaptic plasticity.

Potentiation of Neurotrophic Factor Signaling

This compound, through its S1R agonism, enhances the signaling cascades initiated by neurotrophins like NGF and BDNF. This potentiation is a key mechanism for its neuroplastic effects.

Table 3: this compound's Effect on Neurotrophic Factor-Mediated Signaling

| Cell Line | Treatment | Parameter | Result | Study Reference |

|---|---|---|---|---|

| PC12 cells | 10 µM this compound | Ser473-phosphorylated Akt-1 | 2.4-fold maximal increase at 40 min | |

| PC12 cells | 100 µM this compound | Ser473-phosphorylated Akt-1 | 3.8-fold maximal increase at 40 min | |

| PC12 cells | 50 ng/ml BDNF | Ser473-phosphorylated Akt-1 | 2.6-fold maximal increase at 5 min | |

| PC12 cells | This compound + NGF | Neurite Outgrowth | Significant potentiation (concentration-dependent) |

| PC12 cells | this compound + NGF + NE-100 (S1R antagonist) | Neurite Outgrowth | Potentiation by this compound is blocked | |

Impact on Dendritic Spine Density

Neuronal plasticity is also reflected in changes to dendritic spines, the postsynaptic sites of most excitatory synapses. Studies on neonatal exposure to this compound show complex, age-dependent effects on spine density in the hippocampus.

Table 4: Effect of Neonatal this compound Exposure on Mouse Hippocampal CA1 Spine Density

| Age | Dendrite Type | Treatment | Result vs. Saline Control | Study Reference |

|---|---|---|---|---|

| P22 | Apical | This compound | Significant decrease | |

| P22 | Basal | This compound | Significant decrease | |

| P90 | Apical | This compound | No significant difference |

| P90 | Basal | this compound | Increased spine density | |

Note: P22 = Postnatal day 22; P90 = Postnatal day 90.

Experimental Protocol: Analysis of Dendritic Spine Density

This protocol describes a method for analyzing dendritic spine density in vivo using transgenic mice.

Methodology:

-

Animal Model: Utilize GFP-transgenic mice, where a subset of neurons (e.g., CA1 pyramidal neurons) expresses Green Fluorescent Protein, allowing for clear visualization of dendritic morphology.

-

Drug Administration: Administer this compound or a saline control to neonatal mice via a defined protocol (e.g., daily injections for 18 days from postnatal day 4).

-

Tissue Preparation: At the desired age (e.g., P22 or P90), perfuse the animals and prepare brain tissue for microscopy. This typically involves fixation and sectioning of the brain.

-

Confocal Microscopy: Acquire high-resolution images of GFP-labeled dendrites in the region of interest (e.g., hippocampal CA1) using a confocal microscope.

-

Image Analysis:

-

Select dendritic segments (apical and basal) of a specified length.

-

Manually or semi-automatically count the number of dendritic spines along each segment.

-

Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

-

-

Statistical Analysis: Compare the spine densities between the this compound-treated and control groups using appropriate statistical tests (e.g., LSD test after ANOVA).

The BDNF-TrkB Signaling Pathway

The BDNF-TrkB pathway is a central regulator of neuronal survival, differentiation, and synaptic plasticity. Antidepressants, including this compound, are known to engage this pathway. Chronic treatment with this compound (in combination with haloperidol) has been shown to increase the expression of both BDNF and its receptor, TrkB, and enhance the phosphorylation of downstream effectors like Akt and CREB. Some evidence also suggests that antidepressants may bind directly to TrkB receptors, allosterically enhancing BDNF signaling.

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Cognition and depression: the effects of this compound, a sigma-1 receptor agonist, reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by this compound: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]

Fluvoxamine's Off-Target Landscape: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the off-target effects of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), as observed in preclinical models. While its primary therapeutic action is attributed to the inhibition of the serotonin transporter (SERT), a growing body of evidence reveals significant interactions with other molecular targets, leading to a complex pharmacological profile with potential for therapeutic repositioning. This document provides a comprehensive overview of these off-target effects, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's off-target interactions.

Table 1: Receptor Binding Affinities of this compound

| Target | Binding Affinity (Ki, nM) | Species/System | Reference |

| Sigma-1 (σ1) Receptor | 36 | Not Specified | [1][2] |

| Serotonin Transporter (SERT) | Primary Target | Not Specified | [3] |

| Adrenergic Receptors | Low Affinity | Not Specified | [3] |

| Dopaminergic Receptors | Low Affinity | Not Specified | [3] |

| Histaminergic Receptors | Low Affinity | Not Specified | |

| Muscarinic Receptors | Low Affinity | Not Specified |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Preclinical Anti-Inflammatory Effects of this compound

| Model | Animal | Treatment | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced Endotoxic Shock | Mice | This compound | Enhanced survival in wild-type mice; no significant effect in Sigma-1 Receptor knockout mice. | |

| Carrageenan-induced Paw Edema | Rat | This compound (25 and 50 mg/kg) | Significantly suppressed the gene expression of VCAM₁, ICAM₁, COX₂, and iNOS in a dose-dependent manner. | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | This compound | Attenuated disease severity, decreased IFN-γ serum levels, and increased IL-4 serum levels. | |

| LPS-induced Neuroinflammation | Rat | This compound (50 mg/kg, IP) | Reversed the LPS-induced decrease in sirtuin-1 (SIRT-1) and glutathione peroxidase 4 (GPX-4) and the increase in high mobility group box protein 1 (HMGB-1). | |

| LPS-stimulated Human Endothelial Cells and U937 Macrophages | In vitro | This compound | Significantly decreased the mRNA expression of iNOS and COX₂ in a concentration-dependent manner. |

Table 3: Neuroprotective and Other Preclinical Effects of this compound

| Model | Animal | Treatment | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | Mice | This compound | Inhibited peripheral immune cell infiltration, promoted microglial/macrophage shift from M1 to M2 phenotype, attenuated neuronal apoptosis, and improved neurological function. | |

| Parkinson's Disease (6-hydroxydopamine-induced) | Rat | Long-term this compound | Protected hippocampal, pre-frontal cortex, and striatal tissues against 6-hydroxydopamine toxicity, resulting in less dopaminergic and serotonergic neuronal depletion. | |